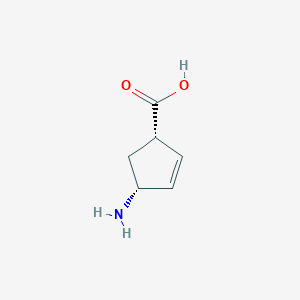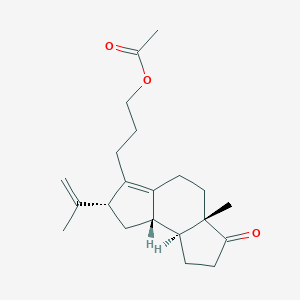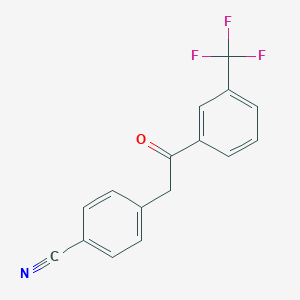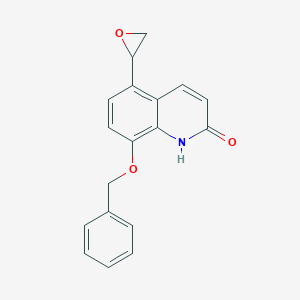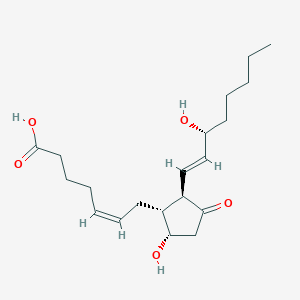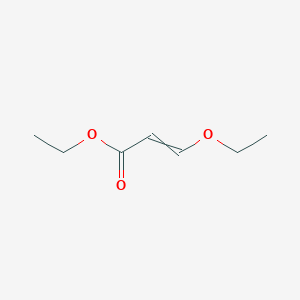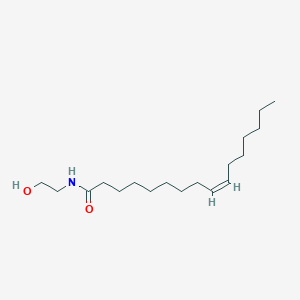
Palmitoleoyl Ethanolamide
Overview
Description
Palmitoleoyl Ethanolamide is a naturally occurring fatty acid amide derived from palmitoleic acid. It belongs to the family of N-acylethanolamines, which are known for their role in various biological processes. This compound is recognized for its anti-inflammatory and analgesic properties, making it a subject of interest in scientific research .
Mechanism of Action
Palmitoleoyl Ethanolamide (PEA) is an endogenous fatty acid amide that plays a significant role in various biological processes, including pain, inflammation, and lipid metabolism .
Target of Action
PEA’s primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α), and the cannabinoid-like G-coupled receptors GPR55 and GPR119 . PPAR-α is a nuclear receptor that regulates lipid metabolism and inflammation . GPR55 and GPR119 are involved in various physiological processes, including pain perception .
Mode of Action
PEA interacts with its targets to exert a variety of biological effects. It binds to PPAR-α, GPR55, and GPR119, leading to changes in the activity of these receptors . Although PEA lacks affinity for the cannabinoid receptors CB1 and CB2, it enhances anandamide activity through an "entourage effect" .
Biochemical Pathways
PEA’s interaction with its targets affects several biochemical pathways. It plays a central role in lipid metabolism and inflammation . PEA also inhibits the release of pro-inflammatory mediators from activated mast cells .
Pharmacokinetics
While PEA has been studied extensively for its anti-inflammatory and analgesic properties, little is known about its pharmacokinetic properties . Most research has focused on designing formulations to enhance its absorption and characterizing the enzymes involved in its metabolism .
Result of Action
PEA has anti-inflammatory, anti-allergic, neuroprotective, and analgesic activities . It blocks the release of pro-inflammatory mediators from activated mast cells and prevents the recruitment of activated mast cells at the site of nerve injury .
Biochemical Analysis
Biochemical Properties
Palmitoleoyl Ethanolamide interacts with several enzymes, proteins, and other biomolecules. A main target of this compound is proposed to be the peroxisome proliferator-activated receptor alpha (PPAR-α) . It also has affinity to cannabinoid-like G-coupled receptors GPR55 and GPR119 . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating pain sensitivity and inflammation . It also down-regulates the activation of mast cells, which contributes to its anti-inflammatory and anti-hyperalgesic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through the activation of PPAR-α and GPR55 . It also produces several indirect receptor-mediated actions, through the so-called entourage effect .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been demonstrated that this compound significantly reduces intestinal damage and inflammation in a reperfusion injury murine model . This indicates its stability and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been demonstrated that when this compound was administered subcutaneously to young DBA/2 mice (10 mg/kg of body weight), the compound was more extensively distributed in several organs, including the brain .
Metabolic Pathways
This compound is involved in numerous metabolic pathways. It interacts with enzymes and cofactors, and has effects on metabolic flux or metabolite levels . It plays a central role in lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its hydrophobic nature contributes to its membrane association . Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial. Palmitoylation appears to play a significant role in subcellular trafficking of proteins between membrane compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitoleoyl Ethanolamide can be synthesized through the reaction of palmitoleic acid with ethanolamine. The reaction typically involves the activation of the carboxyl group of palmitoleic acid, followed by its coupling with ethanolamine. Common reagents used for activation include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using lipases. This method is preferred due to its high specificity and mild reaction conditions. The process involves the use of immobilized lipases to catalyze the esterification of palmitoleic acid with ethanolamine. This method is advantageous as it reduces the formation of by-products and allows for easier purification .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond present in the palmitoleic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to its saturated counterpart, palmitoyl ethanolamide, using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of epoxides or diols depending on the oxidizing agent used.
Reduction: Formation of palmitoyl ethanolamide.
Substitution: Formation of substituted ethanolamides.
Scientific Research Applications
Palmitoleoyl Ethanolamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: Used as a model compound to study the behavior of N-acylethanolamines in various chemical reactions.
Biology: Investigated for its role in modulating inflammatory responses and its potential as a biomarker for metabolic disorders.
Medicine: Explored for its analgesic and anti-inflammatory properties, particularly in the treatment of chronic pain and inflammatory diseases.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health-promoting properties
Comparison with Similar Compounds
Palmitoyl Ethanolamide: The saturated counterpart of Palmitoleoyl Ethanolamide, known for similar anti-inflammatory properties.
Oleoyl Ethanolamide: Another N-acylethanolamine with potent anti-inflammatory and appetite-regulating effects.
Stearoyl Ethanolamide: Known for its role in lipid metabolism and anti-inflammatory properties.
Uniqueness: this compound is unique due to the presence of a double bond in the palmitoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts. This structural feature allows it to participate in specific oxidation and reduction reactions that are not possible with saturated N-acylethanolamines .
Properties
IUPAC Name |
(Z)-N-(2-hydroxyethyl)hexadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRLANWAASSSFV-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50711250 | |
| Record name | Palmitoleoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmitoleoylethanolamde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94421-67-7 | |
| Record name | (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoleoyl Ethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitoleoylethanolamde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the physiological roles of PEA and similar compounds found in the human body?
A1: N-acylethanolamines (NAEs), including PEA, and primary fatty amides (PFAMs) are bioactive lipids that exhibit a range of physiological effects, potentially acting as neuromodulators. [] They are involved in various biological processes, including inflammation, pain perception, and neuroprotection.
Q2: Why is measuring PEA levels in cerebrospinal fluid (CSF) challenging?
A2: PEA and related compounds are present in extremely low concentrations (picomolar to nanomolar range) in biological fluids like CSF. [] This presents a significant analytical challenge, requiring highly sensitive techniques like Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS).
Q3: Can you describe a reliable method for quantifying PEA and other related lipids in CSF?
A3: A recent study developed a UHPLC–MS/MS method utilizing dynamic multiple reaction monitoring (dMRM) for the simultaneous quantification of 17 NAEs and PFAMs, including PEA, in human CSF samples. [] This method employed deuterated internal standards and optimized extraction procedures to achieve high sensitivity and accuracy.
Q4: Has PEA shown any therapeutic potential in preclinical models of disease?
A4: Yes, a study demonstrated that chronic administration of Cannabidiol (CBD), a compound known to influence endocannabinoid levels, led to an increase in lung levels of several endocannabinoids, including PEA, in a rat model of monocrotaline-induced pulmonary hypertension. [] This increase in PEA levels was associated with improvements in endothelial function and other disease-related parameters.
Q5: Are there any known variations in PEA levels in humans under different physiological conditions?
A5: Research indicates that touch massage can lead to alterations in the levels of various endocannabinoids and related lipids, including PEA, in blood plasma. [, ] This suggests a potential role of PEA in the physiological response to touch and its potential therapeutic implications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


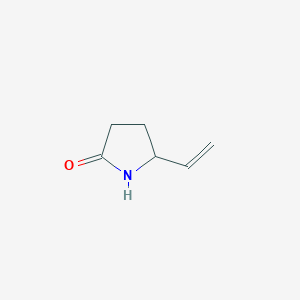


![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)
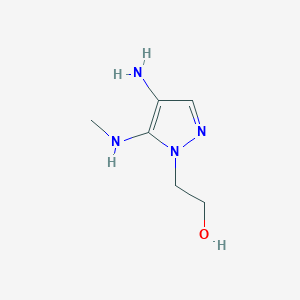
![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)


